molecular formula C20H20F2N2O3 B7058025 1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Cat. No.: B7058025
M. Wt: 374.4 g/mol
InChI Key: GEVYDQHMJKZEJJ-UHFFFAOYSA-N
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Description

1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a difluorohydroxybenzoyl group and a methylphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The difluorohydroxybenzoyl group may interact with enzymes or receptors, altering their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,6-Dichloro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
  • 1-[4-(2,6-Difluoro-3-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Uniqueness

1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is unique due to the presence of both difluorohydroxybenzoyl and methylphenyl ethanone groups, which confer specific chemical and biological properties. The difluoro substitution enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[4-(2,6-difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-13-2-4-14(5-3-13)12-17(26)23-8-10-24(11-9-23)20(27)18-15(21)6-7-16(25)19(18)22/h2-7,25H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVYDQHMJKZEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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